molecular formula C9H13ClFNO B1523244 (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride CAS No. 1213398-74-3

(R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride

Cat. No.: B1523244
CAS No.: 1213398-74-3
M. Wt: 205.66 g/mol
InChI Key: PFGPYFQNNQZFTB-FYZOBXCZSA-N
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Description

(R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride (CAS: 1213398-74-3) is a chiral primary amine hydrochloride characterized by a 2-fluoro and 4-methoxy substitution on the aromatic ring. The R-configuration of the amine group confers stereochemical specificity, which is critical for interactions in biological systems. This compound is utilized in pharmaceutical research, particularly in the development of receptor-targeted therapies, owing to its structural rigidity and electronic properties imparted by the fluorine and methoxy substituents .

Properties

IUPAC Name

(1R)-1-(2-fluoro-4-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-6(11)8-4-3-7(12-2)5-9(8)10;/h3-6H,11H2,1-2H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGPYFQNNQZFTB-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)OC)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681088
Record name (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213398-74-3
Record name (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-4-methoxybenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using a chiral amine and a reducing agent such as sodium triacetoxyborohydride.

    Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted phenyl ethanamines.

Scientific Research Applications

®-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ®-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Enantiomeric and Positional Isomers

Compound Name CAS Number Substituent Positions Configuration Similarity Score Notes
(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine HCl 1149383-12-9 2-F, 4-OCH3 S 0.82 Enantiomer; reduced similarity suggests stereochemical impact .
(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine HCl 1256944-96-3 4-F, 3-OCH3 R 0.96 Positional isomer; high similarity but altered electronic effects .
(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine 870849-66-4 3-F, 4-OCH3 S 0.98 Free base; substituent swap affects binding affinity .

Key Findings :

  • Enantiomeric Differences : The (S)-enantiomer (CAS 1149383-12-9) exhibits a lower similarity score (0.82 vs. target’s R-form), highlighting the role of chirality in molecular recognition. Studies on related compounds (e.g., antifungal agents in ) demonstrate that enantiomers often exhibit divergent biological activities .
  • Positional Isomerism : The 4-fluoro-3-methoxy analog (CAS 1256944-96-3) shows high structural similarity (0.96) but altered electronic and steric profiles due to the swapped substituent positions. Such changes can modulate receptor binding and metabolic stability .

Halogen and Substituent Variations

Compound Name CAS Number Substituents Configuration Notes
(R)-1-(3-Chloro-4-fluorophenyl)ethanamine HCl 1257106-65-2 3-Cl, 4-F R Chloro analog; increased lipophilicity and steric bulk .
(R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine HCl 1217477-52-5 2,3-F, 4-CH3 R Dual fluorine and methyl group; enhanced electronegativity .

Key Findings :

  • Chlorine Substitution: The 3-chloro-4-fluoro analog (CAS 1257106-65-2) replaces methoxy with chlorine, increasing lipophilicity (Cl vs.
  • Multi-Halogenated Analogs : The 2,3-difluoro-4-methyl derivative (CAS 1217477-52-5) introduces steric hindrance and electronic effects that may enhance target selectivity but reduce solubility .

Methoxy Group Modifications

Compound Name CAS Number Substituents Configuration Notes
(R)-1-(2-Fluoro-5-methylphenyl)ethanamine HCl 1217465-66-1 2-F, 5-CH3 R Methoxy replaced with methyl; reduced polarity .
(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine HCl 2089389-09-1 4-F, 3-OCH3 S Mirror isomer of positional analog; activity differences likely .

Key Findings :

  • Methyl vs.
  • Combined Halogen-Methoxy : The 4-fluoro-3-methoxy analog (CAS 2089389-09-1) demonstrates how substituent proximity influences aromatic ring electronics and molecular conformation .

Biological Activity

(R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a neurotransmitter modulator. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₃ClFNO
  • Molar Mass : Approximately 205.65 g/mol
  • Functional Groups : The compound features a fluorine atom and a methoxy group on the phenyl ring, which are crucial for its biological activity.

The presence of these functional groups enhances the compound's solubility and binding affinity to various receptors, making it a valuable candidate for further pharmacological studies.

Preliminary studies suggest that (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride primarily interacts with serotonin and norepinephrine pathways. Its structural similarity to known psychoactive compounds indicates potential antidepressant-like effects. The fluorinated structure may improve binding affinities to serotonin receptors (5-HT receptors), influencing mood and anxiety pathways.

Neurotransmitter Modulation

Research indicates that (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride may modulate neurotransmitter systems, particularly through:

  • Serotonin Receptors : Initial findings show that the compound exhibits significant binding affinity to 5-HT receptors, which are implicated in mood regulation and anxiety disorders.
  • Norepinephrine Pathways : The compound may also influence norepinephrine levels, contributing to its potential antidepressant effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride:

  • Antidepressant-Like Effects : In animal models, administration of the compound resulted in increased locomotor activity and reduced immobility in forced swim tests, suggesting antidepressant-like properties.
  • Receptor Interaction Studies : Binding assays demonstrated that the compound binds selectively to serotonin receptors, with a higher affinity compared to its non-fluorinated analogs. This selectivity is attributed to the presence of the fluorine atom, which enhances receptor interactions.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride:

Compound NameStructural FeaturesUnique Aspects
(S)-1-(2-fluoro-4-methoxyphenyl)ethanamineEnantiomer of (R)-isomerDifferent pharmacological effects due to stereochemistry
1-(2-fluoro-6-methoxyphenyl)ethanamineSimilar amine structure but different methoxy positionPotentially different receptor interactions
1-(2-fluorophenyl)ethanamineLacks methoxy groupMay exhibit different biological activity

The structural differences significantly impact their pharmacological profiles, highlighting the importance of specific functional groups in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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